3-(7-chloroquinolin-2-yl)prop-2-enoic acid
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Overview
Description
3-(7-chloroquinolin-2-yl)prop-2-enoic acid is a chemical compound with the molecular formula C12H8ClNO2 and a molecular weight of 233.65 g/mol . This compound is known for its unique structure, which includes a quinoline ring substituted with a chlorine atom at the 7th position and a propenoic acid moiety at the 2nd position . It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-chloroquinolin-2-yl)prop-2-enoic acid typically involves the reaction of 7-chloroquinoline with an appropriate propenoic acid derivative under specific conditions . The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(7-chloroquinolin-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under an inert atmosphere.
Substitution: Amines or thiols; reactions often conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(7-chloroquinolin-2-yl)prop-2-enoic acid is utilized in several scientific research fields, including:
Mechanism of Action
The mechanism of action of 3-(7-chloroquinolin-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-(7-bromoquinolin-2-yl)prop-2-enoic acid: Similar structure but with a bromine atom instead of chlorine.
3-(7-fluoroquinolin-2-yl)prop-2-enoic acid: Contains a fluorine atom at the 7th position.
3-(7-iodoquinolin-2-yl)prop-2-enoic acid: Features an iodine atom at the 7th position.
Uniqueness
3-(7-chloroquinolin-2-yl)prop-2-enoic acid is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties to the molecule . These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H8ClNO2 |
---|---|
Molecular Weight |
233.65 g/mol |
IUPAC Name |
3-(7-chloroquinolin-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H8ClNO2/c13-9-3-1-8-2-4-10(5-6-12(15)16)14-11(8)7-9/h1-7H,(H,15,16) |
InChI Key |
DTGDXORPULFIOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C=CC(=O)O)Cl |
Origin of Product |
United States |
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